5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione is an organic compound that belongs to the class of imidazolidinethiones This compound is characterized by the presence of a chlorophenyl group and a methylpropyl group attached to an imidazolidinethione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione typically involves the reaction of 2-chlorobenzylamine with isobutyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinone
- 5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-thiohydantoin
- 5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-oxazolidinethione
Uniqueness
5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
186424-10-2 |
---|---|
Molecular Formula |
C13H17ClN2S |
Molecular Weight |
268.81 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1-(2-methylpropyl)imidazolidine-2-thione |
InChI |
InChI=1S/C13H17ClN2S/c1-9(2)8-16-12(7-15-13(16)17)10-5-3-4-6-11(10)14/h3-6,9,12H,7-8H2,1-2H3,(H,15,17) |
InChI Key |
ZTYXUQPXGXIVIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(CNC1=S)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.